molecular formula C12H10 B1229787 Capillene CAS No. 520-74-1

Capillene

Cat. No.: B1229787
CAS No.: 520-74-1
M. Wt: 154.21 g/mol
InChI Key: WXQYRBLGGSLJHA-UHFFFAOYSA-N
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Description

Capillene is an organic compound belonging to the class of benzene and substituted derivatives. It is characterized by its unique structure, which includes a monocyclic ring system consisting of benzene. This compound has been detected in various herbs and spices, making it a potential biomarker for the consumption of these foods .

Preparation Methods

Synthetic Routes and Reaction Conditions: Capillene can be synthesized through various chemical reactions. One common method involves the reaction of ethynylcarbonyl compounds. The synthesis process typically includes the use of strong acids like nitric acid for acid digestion, or fusion techniques where the sample is mixed with a flux and heated to high temperatures .

Industrial Production Methods: In industrial settings, this compound is often extracted from plants such as Artemisia campestris. The extraction process involves hydrodistillation of the aerial parts of the plant, followed by analysis using gas chromatography and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions: Capillene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by common reagents and conditions such as strong acids, bases, and catalysts.

Common Reagents and Conditions:

    Oxidation: Typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Often carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Can involve nucleophilic or electrophilic reagents depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Capillene has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in traditional medicine where it has been used to treat various ailments.

    Industry: Utilized in the production of essential oils and other industrial products

Mechanism of Action

The mechanism by which capillene exerts its effects involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes. Additionally, its antioxidant properties are attributed to its capacity to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Capillene is unique among similar compounds due to its specific chemical structure and properties. Similar compounds include:

Properties

IUPAC Name

hexa-2,4-diynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10/c1-2-3-4-6-9-12-10-7-5-8-11-12/h5,7-8,10-11H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXQYRBLGGSLJHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC#CCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30199971
Record name Benzene, 2,4-hexadiynyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30199971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Capillene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034968
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

140.00 to 143.00 °C. @ 10.00 mm Hg
Record name Capillene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034968
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

520-74-1
Record name Capillene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=520-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 2,4-hexadiynyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 2,4-hexadiynyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30199971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Capillene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034968
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

0 °C
Record name Capillene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034968
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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